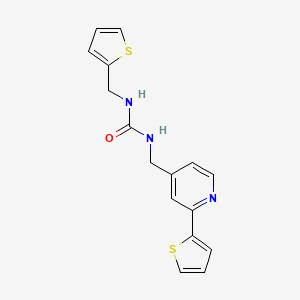

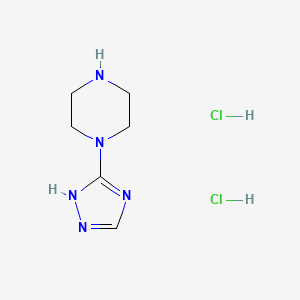

![molecular formula C22H25N5O B2967391 2-[(4-benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one CAS No. 145938-38-1](/img/structure/B2967391.png)

2-[(4-benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(4-benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one, also known as BPM-DHQ, is an organic compound with a wide range of applications in medicine and biochemistry. BPM-DHQ is a synthetic derivative of imidazoquinazoline, a natural product found in some species of mushrooms. It has been studied extensively in the laboratory setting due to its unique structure and properties, and its potential to be used in drug development.

Wissenschaftliche Forschungsanwendungen

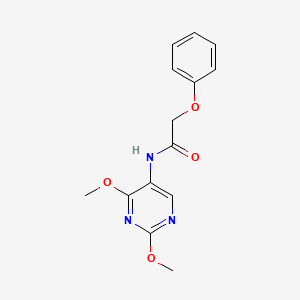

Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents

A series of compounds including 2-[(substituted phenylpiperazin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-ones have been investigated for their potential as alpha 1-adrenoceptor antagonists and antihypertensive agents. These compounds, designed as conformationally restricted analogues of SGB-1534 and ketanserin, displayed high binding affinity for alpha 1-adrenoceptors with notable antihypertensive effects in spontaneously hypertensive rats. Their structure-activity relationships suggest that substitutions at specific positions enhance their potency. This class of compounds, by virtue of their selective interaction with alpha 1-adrenoceptors, offers promising therapeutic avenues for the management of hypertension (Chern et al., 1993).

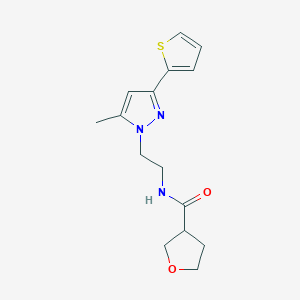

Anticonvulsant Activity

Quinazoline derivatives, including those related to 2-[(4-benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one, have been evaluated for anticonvulsant activity. Notably, a series of quinazoline-4(3H)-ones demonstrated significant protection against seizures induced by pentylenetetrazole in mice. These findings highlight the potential of quinazoline analogues in the development of new anticonvulsant medications, offering insights into the structure-activity relationships that govern their efficacy (Abuelizz et al., 2017).

Benzodiazepine Binding Activity

The exploration of tricyclic heterocycles related to 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones has led to the synthesis of 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one compounds. These compounds exhibit high affinity for benzodiazepine receptors, suggesting their potential as novel benzodiazepine antagonists. This class of compounds, through their ability to modulate benzodiazepine receptor activity, could have implications for the development of new therapeutic agents for anxiety disorders (Francis et al., 1991).

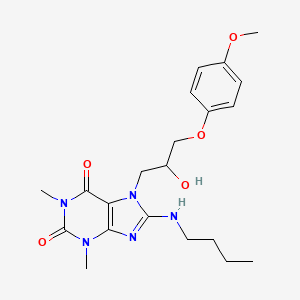

Antitumor Agents

A novel series of 2-(benzimidazol-2-yl)quinoxalines, incorporating piperazine, piperidine, and morpholine moieties, has been synthesized and shown to exhibit promising activity against a range of cancer cell lines. These compounds, characterized by their selective cytotoxic effects and potential mechanisms of action involving cell cycle arrest and mitochondrial apoptosis, underscore the therapeutic promise of quinazoline derivatives as antitumor agents. The findings from this research contribute to the ongoing efforts to identify and develop new anticancer compounds with improved efficacy and selectivity (Mamedov et al., 2022).

Eigenschaften

IUPAC Name |

2-[(4-benzylpiperazin-1-yl)methyl]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O/c28-22-24-20-9-5-4-8-19(20)21-23-18(16-27(21)22)15-26-12-10-25(11-13-26)14-17-6-2-1-3-7-17/h1-9,18,23H,10-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTYHUNFVONKDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2CN3C(=C4C=CC=CC4=NC3=O)N2)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-[(Diethylamino)methyl]phenyl}methanamine](/img/structure/B2967311.png)

![N-[[1-(4-Methoxyphenyl)cyclobutyl]methyl]oxirane-2-carboxamide](/img/structure/B2967313.png)

![3-[1,1'-Biphenyl]-4-yl-1H-pyrazole](/img/structure/B2967315.png)

![Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate](/img/structure/B2967323.png)

![N-(3-chloro-2-methylphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2967326.png)

![N-[(4-Carbamoylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2967327.png)